molecular formula C8H9NO2 B113463 (S)-(+)-Mandelamide CAS No. 24008-63-7

(S)-(+)-Mandelamide

Cat. No. B113463
CAS RN: 24008-63-7
M. Wt: 151.16 g/mol
InChI Key: MAGPZHKLEZXLNU-ZETCQYMHSA-N
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Description

(S)-(+)-Mandelamide, also known as (S)-(+)-alpha-methylbenzyl alcohol, is an organic compound that belongs to the class of aromatic amides. It is a colorless liquid with a sweet, fruity aroma and is used in a variety of applications, including as a flavoring agent, a preservative, and a fragrancing agent. It has many potential applications in the pharmaceutical and food industries, as well as in laboratory experiments. It is a safe, non-toxic, and non-carcinogenic compound, making it an ideal choice for use in a range of applications.

Scientific Research Applications

  • Fungicidal Activity in Agriculture : (S)-(+)-Mandelamide derivatives have been synthesized and shown to be effective against plant diseases such as tomato and potato late blight, and grape downy mildew. These studies highlight the potential of mandelamides as fungicides in agriculture (Lamberth, Kempf, & Kříž, 2007); (Lamberth, Cederbaum, Jeanguenat, Kempf, Zeller, & Zeun, 2006).

  • Catalysis in Organic Synthesis : (S)-(+)-Mandelamide has been used as a catalyst in the enantioselective addition of alkynes to heteroaromatic aldehydes, demonstrating its utility in organic synthesis (Blay, Fernández, Marco-Aleixandre, & Pedro, 2006).

  • Biochemical Characterization : The enzyme Mandelamide hydrolase from Pseudomonas putida, which catalyzes the hydrolysis of mandelamide, has been characterized. This research contributes to our understanding of the biochemical pathways involving mandelamide (Gopalakrishna et al., 2004).

  • Directed Evolution Studies : Research has been conducted using directed evolution to explore the substrate specificity of mandelamide hydrolase, an enzyme involved in mandelamide metabolism. This study enhances our understanding of enzyme-substrate interactions (Wang, Yep, Kenyon, & McLeish, 2009).

  • Chemical Properties and Reactions : The mandelamide keto-enol system in aqueous solutions has been studied, providing insights into the chemical behavior of mandelamide and its derivatives (Chiang, Guo, Kresge, Richard, & Tóth, 2003).

  • Chirality and Oligomerization : The chirality of mandelamide derivatives has been explored in the context of oligomerization reactions. This research contributes to the understanding of chiral influences in chemical reactions (Ritter, Stöhr, & Favresse, 2014).

properties

IUPAC Name

(2S)-2-hydroxy-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c9-8(11)7(10)6-4-2-1-3-5-6/h1-5,7,10H,(H2,9,11)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAGPZHKLEZXLNU-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10356025
Record name (S)-(+)-Mandelamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(+)-Mandelamide

CAS RN

24008-63-7
Record name (S)-Mandelamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24008-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mandelamide, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024008637
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-(+)-Mandelamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MANDELAMIDE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DD3HYR9MHB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Following Example 10 and replacing the salicylic acid with mandelic acid (1 cmole; 1.521 g) the result is a solution of the corresponding acid chloride which, when treated with ammonia gives mandelamide.
Quantity
1.521 g
Type
reactant
Reaction Step One
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is (S)-(+)-Mandelamide used in asymmetric synthesis?

A1: (S)-(+)-Mandelamide acts as an effective chiral catalyst in various enantioselective reactions. [, , ] For example, it efficiently catalyzes the addition of dimethylzinc to α-keto esters, yielding α-methyl-α-hydroxy esters with good enantioselectivities, particularly for aryl and heteroaryl substrates. [] Additionally, it catalyzes the addition of aryl and alkylalkynylzinc reagents to heteroaromatic aldehydes with good yields and enantioselectivities, offering a convenient alternative to methods requiring Ti(O(i)Pr)4. []

Q2: Can you provide an example of how (S)-(+)-Mandelamide's chirality is exploited in complex molecule synthesis?

A2: In the synthesis of all four stereoisomers of the melatonin receptor ligand 4-phenyl-2-propionamidotetralin (4-P-PDOT), (S)-(+)-Mandelamide serves as a resolving agent. [] It reacts with (±)-4-phenyl-2-tetralone to form four diastereomeric spiro-oxazolidin-4-one derivatives. These diastereomers can be separated, and subsequent cleavage yields enantiopure (R)- or (S)-4-phenyl-2-tetralone, which are then transformed into the desired 4-P-PDOT enantiomers. []

Q3: Are there any studies on the structural characterization of (S)-(+)-Mandelamide derivatives?

A3: Yes, studies have explored the solid-state structures of calix[4]arene derivatives functionalized with (S)-(+)-Mandelamide arms. [] These derivatives exhibit interesting self-assembly properties, forming head-to-tail columnar structures that arrange into hexameric assemblies with chiral hexagonal channels in the presence of specific solvents. [] This highlights the potential of (S)-(+)-Mandelamide derivatives in supramolecular chemistry.

Q4: What about the enzymatic activity of compounds structurally similar to (S)-(+)-Mandelamide?

A4: While (S)-(+)-Mandelamide itself hasn't been extensively studied in this context, its close analog, mandelamide, is hydrolyzed by the enzyme mandelamide hydrolase (MAH). [] This enzyme exhibits some flexibility in its substrate specificity, also hydrolyzing small aliphatic amides like lactamide, albeit less efficiently. [] Interestingly, directed evolution studies on MAH have identified mutations that significantly impact substrate preference, suggesting the potential for engineering enzymes with tailored specificities towards (S)-(+)-Mandelamide or its derivatives. []

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